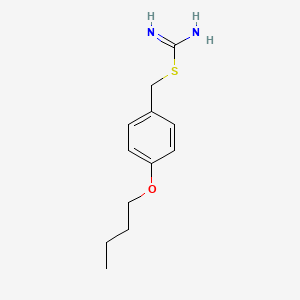![molecular formula C25H24F3N3OS2 B11635078 2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11635078.png)
2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,7-diméthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-1-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile est un composé organique complexe doté d'une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-7,7-diméthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-1-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoléine, suivie de l'introduction des groupes amino, méthylsulfanyl et trifluorométhyl par diverses réactions de substitution et d'addition. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour mettre le processus à l'échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques de purification avancées pour atteindre une efficacité et une constance élevées dans la production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe thiényl contenant du soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent cibler le groupe carbonyle, le transformant en alcool.
Réactifs et conditions communs
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction: Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution: Des agents halogénants comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent être utilisés pour faciliter les réactions de substitution.
Produits principaux
Oxydation: Sulfoxydes ou sulfones.
Réduction: Dérivés d'alcools.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
2-Amino-7,7-diméthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-1-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile a plusieurs applications en recherche scientifique :
Chimie: Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme candidat au développement de médicaments en raison de sa structure unique et de ses effets thérapeutiques potentiels.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence du groupe trifluorométhyl améliore son affinité de liaison et sa stabilité, tandis que les groupes amino et thiényl contribuent à son activité biologique globale. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and stability, while the amino and thienyl groups contribute to its overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-7,7-diméthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-1-[3-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile: partage des similitudes avec d'autres dérivés de la quinoléine, tels que :
Unicité
L'unicité de ce composé réside dans sa combinaison de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Le groupe trifluorométhyl, en particulier, améliore sa stabilité et son affinité de liaison, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C25H24F3N3OS2 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS2/c1-13-8-16(23(33-4)34-13)20-17(12-29)22(30)31(15-7-5-6-14(9-15)25(26,27)28)18-10-24(2,3)11-19(32)21(18)20/h5-9,20H,10-11,30H2,1-4H3 |
Clé InChI |
HFDBKYYIQGYVQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11634996.png)
![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)
![2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635020.png)
![1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11635028.png)
![Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)
![6-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11635036.png)
![2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635038.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11635040.png)

methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)

![4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11635055.png)
![(4Z)-10-bromo-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11635059.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)
